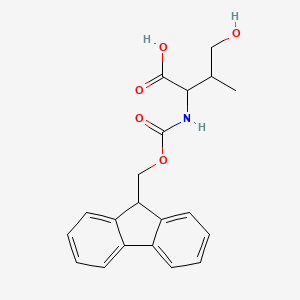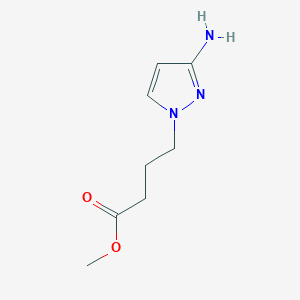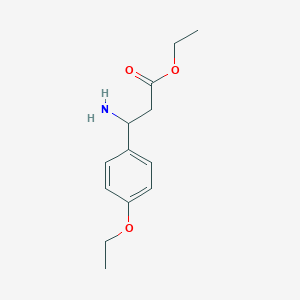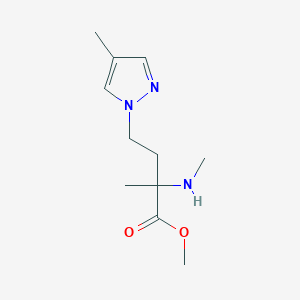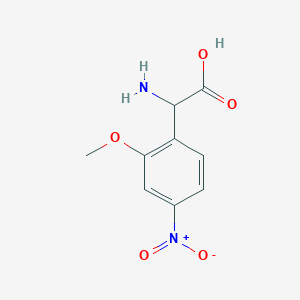![molecular formula C22H23NO5 B13543631 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(oxan-4-yl)amino)aceticacid](/img/structure/B13543631.png)
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(oxan-4-yl)amino)aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(oxan-4-yl)amino)acetic acid is a complex organic compound featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group, an oxan-4-yl group, and an amino acetic acid moiety. This compound is often used in peptide synthesis due to its stability and the ease with which the Fmoc group can be removed under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(oxan-4-yl)amino)acetic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using the Fmoc group. This is achieved by reacting the amine with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the Oxan-4-yl Group: The oxan-4-yl group is introduced through a nucleophilic substitution reaction, where a suitable oxan-4-yl halide reacts with the protected amine.
Coupling with Acetic Acid: The final step involves coupling the protected amine with acetic acid or its derivatives using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-throughput purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can target the oxan-4-yl group, converting it into a simpler alkyl chain.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxan-4-yl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Alkyl chains.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(oxan-4-yl)amino)acetic acid has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of protein interactions and functions.
Medicine: Investigated for its potential in drug development, particularly in the design of peptide-based therapeutics.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects primarily through its ability to protect amino groups during peptide synthesis. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and subsequent reactions. The oxan-4-yl group provides additional stability and functionality, enabling further modifications.
Comparison with Similar Compounds
Similar Compounds
Fmoc-protected amino acids: These compounds share the Fmoc protecting group but differ in the side chains attached to the amino group.
Boc-protected amino acids: These use a tert-butyloxycarbonyl (Boc) group instead of Fmoc for protection.
Cbz-protected amino acids: These use a benzyloxycarbonyl (Cbz) group for protection.
Uniqueness
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(oxan-4-yl)amino)acetic acid is unique due to the presence of the oxan-4-yl group, which provides additional stability and versatility in synthetic applications. This makes it particularly useful in complex peptide synthesis where multiple protecting groups and functional groups are required.
Properties
Molecular Formula |
C22H23NO5 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(oxan-4-yl)amino]acetic acid |
InChI |
InChI=1S/C22H23NO5/c24-21(25)13-23(15-9-11-27-12-10-15)22(26)28-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20H,9-14H2,(H,24,25) |
InChI Key |
RRWHOAHYHWXGET-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1N(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl5-ethynyltricyclo[3.3.0.0,3,7]octane-1-carboxylate](/img/structure/B13543550.png)


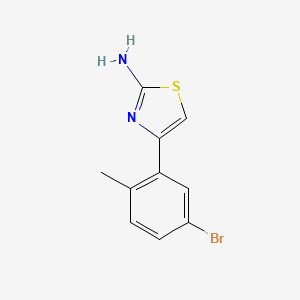

![(1-Oxaspiro[4.6]undecan-2-yl)methanamine](/img/structure/B13543578.png)

